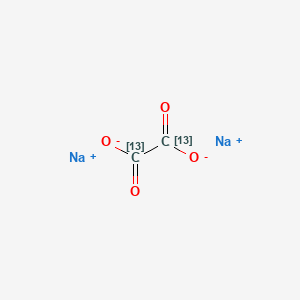
(4-Methylphenyl)diphenylsulfonium triflate
Descripción general
Descripción
(4-Methylphenyl)diphenylsulfonium triflate (MPDPST) is an organosulfur compound that has been used in a variety of scientific research applications. It is a colorless solid that can be synthesized by reacting 4-methylphenol and diphenyl sulfone with triflic acid. MPDPST has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Photochemistry of Triarylsulfonium Salts
Dektar and Hacker (1990) explored the photolysis of triphenylsulfonium and its derivatives, including tris(4-methylphenyl)sulfonium, in solution, uncovering new rearrangement products such as phenylthiobiphenyls and diphenyl sulfide. This study illuminates the mechanism for direct photolysis from the singlet excited states, providing a foundation for understanding the photochemical behavior of sulfonium salts, which could be useful in photoinitiated polymerization processes (Dektar & Hacker, 1990).
Polymerization under Acidic Conditions
Miyatake et al. (2001) reported on the polymerization of methyl phenyl sulfoxide in triflic acid, leading to the synthesis of poly(methylsulfonio-1,4-phenylene triflate). This work showcases the application of sulfonium salts in facilitating electrophilic substitution reactions, which are crucial for the development of novel polymeric materials with unique properties (Miyatake, Oyaizu, Nishimura, & Tsuchida, 2001).
Synthesis and Applications in Organic Chemistry
Kasai et al. (2012) demonstrated the practical synthesis and applications of (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate, highlighting its efficacy in generating trifluoromethylated cyclopropane derivatives. This study emphasizes the versatility of sulfonium salts in organic synthesis, particularly in facilitating the production of valuable cyclopropane compounds with potential applications in pharmaceuticals and agrochemicals (Kasai, Maeda, Furuno, & Hanamoto, 2012).
Cross-Coupling Reactions
Tian et al. (2017) investigated the use of arylsulfonium triflates in Sonogashira reactions, identifying them as effective cross-coupling partners. This discovery opens up new avenues for the synthesis of arylalkynes, which are essential building blocks in organic synthesis, pharmaceuticals, and material science (Tian, Wang, Jia, Song, & Zhang, 2017).
Proton Conductivity and Material Science
Miyatake et al. (1997) synthesized poly(thiophenylenesulfonic acid), a novel class of polyaromatic electrolyte, demonstrating its application in fuel cell technology due to its excellent proton conductivity. This research contributes to the development of more efficient and durable materials for energy conversion and storage devices (Miyatake, Shouji, Yamamoto, & Tsuchida, 1997).
Propiedades
IUPAC Name |
(4-methylphenyl)-diphenylsulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17S.CHF3O3S/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;2-1(3,4)8(5,6)7/h2-15H,1H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOATHYNVXCSGP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584133 | |
| Record name | (4-Methylphenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)diphenylsulfonium triflate | |
CAS RN |
81416-37-7 | |
| Record name | (4-Methylphenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Methylphenyl)diphenylsulfonium triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-](/img/structure/B1602474.png)


![2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1602478.png)



![(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1602486.png)



![2,3-Bis[(2S,5S)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1602492.png)

